REACTION_CXSMILES
|
O.O=C1[NH:8][C:7]2[CH:9]=[CH:10][C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:6]=2[S:5](=[O:17])(=[O:16])[NH:4]1.S(=O)(=O)(O)O.[OH-].[Na+]>O>[NH2:8][C:7]1[CH:9]=[CH:10][C:11]([C:13]([OH:15])=[O:14])=[CH:12][C:6]=1[S:5](=[O:17])(=[O:16])[NH2:4] |f:0.1,3.4|
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Name
|
3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazine-7-carboxylic acid 1,1-dioxide monohydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.O=C1NS(C2=C(N1)C=CC(=C2)C(=O)O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed until complete dissolution of the starting material (1-2 h)
|
Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
The resulting solution was placed on an ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooling until pH 1-2
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (yield: 6.6 g)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |